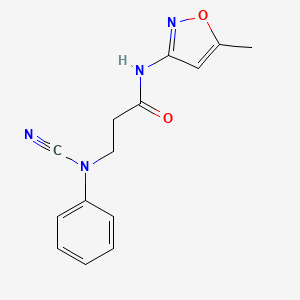
3-(N-Cyanoanilino)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(N-Cyanoanilino)-N-(5-methyl-1,2-oxazol-3-yl)propanamide, commonly known as CA-074, is a small molecule inhibitor that is widely used in scientific research. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs.
Scientific Research Applications
Synthesis and Antitumor Activity
A study focused on the design, synthesis, and evaluation of novel 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives related to 3-(N-Cyanoanilino)-N-(5-methyl-1,2-oxazol-3-yl)propanamide, demonstrated significant in vitro antitumor activity. These compounds showed broad spectrum antitumor effects with potency 1.5–3.0 times higher than the positive control 5-FU. This highlights the potential of such compounds in developing new cancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).
Organic Synthesis Techniques
Research into the anodic cyanation of N-substituted 1-benzazepines to produce α-aminonitriles demonstrates the relevance of similar compounds in advancing organic synthesis methodologies. This process involves electrochemical oxidation, highlighting the compound's utility in synthetic organic chemistry (S. Michel et al., 1997).
Cyanoimidation of Aldehydes
Another study showcased the highly efficient cyanoimidation of aldehydes using cyanamide as a nitrogen source. This process, which includes the formation of intermolecular C-N and C-O bonds, represents a versatile approach in the synthesis of N-cyanobenimidate products and potentially related compounds, such as 3-(N-Cyanoanilino)-N-(5-methyl-1,2-oxazol-3-yl)propanamide (P. Yin et al., 2009).
Electrophilic Addition Reactions
The synthesis and characterization of acyl cyanides, including reactions with acid anhydrides and isocyanates, provide insights into electrophilic addition reactions that are fundamental to creating complex organic molecules, such as 3-(N-Cyanoanilino)-N-(5-methyl-1,2-oxazol-3-yl)propanamide. These reactions underscore the versatility of cyanide functional groups in organic synthesis (A. Oku et al., 1979).
properties
IUPAC Name |
3-(N-cyanoanilino)-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-11-9-13(17-20-11)16-14(19)7-8-18(10-15)12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIVUGNJVLJJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCN(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Cyanoanilino)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2925031.png)
![5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2925032.png)

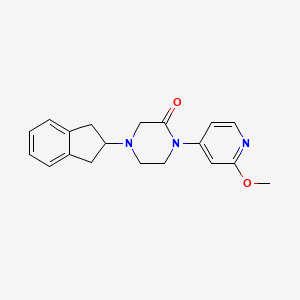

![1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione](/img/structure/B2925037.png)
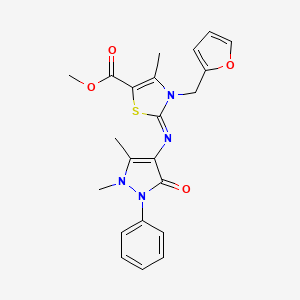
![4-[2-[[4-(3,5-Dimethylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2925042.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B2925043.png)
![5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
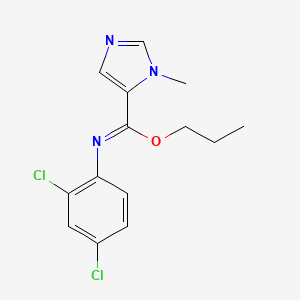

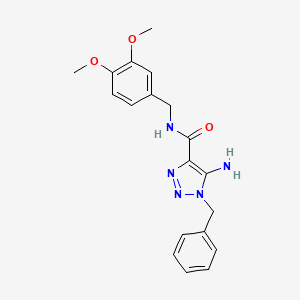
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2925052.png)